

An In-Depth Technical Guide to the Chemical Properties of α -Hydroxy- γ -butyrolactone

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Compound of Interest

Compound Name:	<i>alpha</i> -Hydroxy- <i>gamma</i> -butyrolactone
Cat. No.:	B103373

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This guide provides a comprehensive technical overview of the chemical properties of α -Hydroxy- γ -butyrolactone (α -OH-GBL), a versatile chiral building block with significant applications in chemical synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and analytical methodologies pertinent to this compound.

Introduction: The Significance of a Chiral Lactone

α -Hydroxy- γ -butyrolactone (CAS No: 19444-84-9), with the IUPAC name 3-hydroxyoxolan-2-one, is a five-membered lactone ring substituted with a hydroxyl group at the alpha position.^[1] This seemingly simple molecule holds considerable importance due to its chirality, making it a valuable precursor for the enantioselective synthesis of various complex molecules and active pharmaceutical ingredients (APIs).^{[2][3]} Its structure is foundational to numerous natural products and biologically active compounds, driving significant interest in its synthetic accessibility and chemical behavior.^[4]

Notably, the enantiopure forms, (S)- and (R)- α -hydroxy- γ -butyrolactone, serve as critical starting materials. For instance, (S)- α -hydroxy- γ -butyrolactone is a key intermediate in the synthesis of L-carnitine, a vital compound in fatty acid metabolism.^{[2][5][6][7]} This guide will explore the fundamental chemical properties that underpin the utility of α -OH-GBL in such sophisticated synthetic endeavors.

Synthesis and Purification: Accessing the Chiral Core

The synthesis of α -hydroxy- γ -butyrolactone can be achieved through various routes, often with a focus on controlling the stereochemistry at the α -position. A common and effective method involves the reduction of an appropriate precursor, such as a derivative of malic acid.[8]

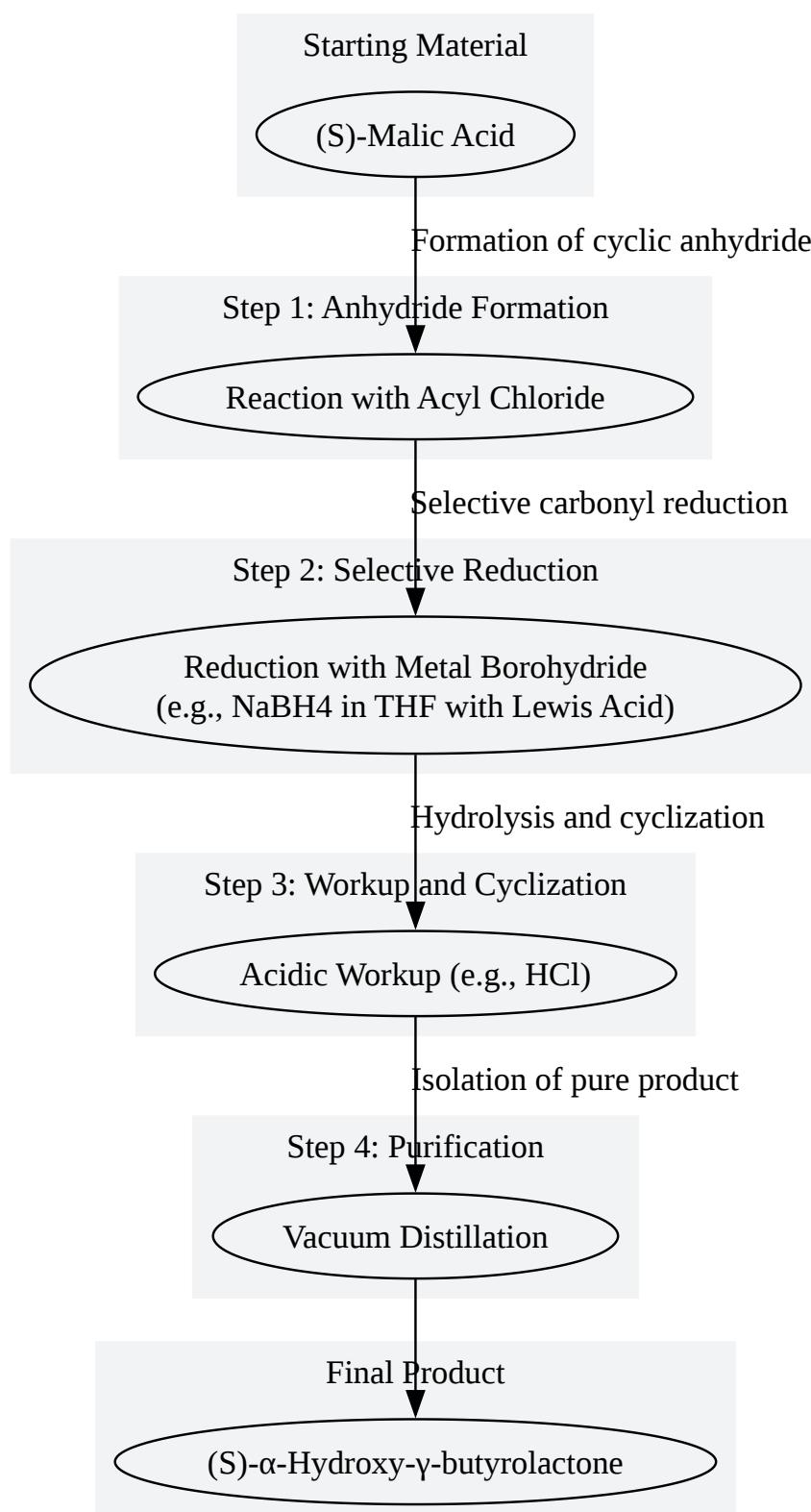
Illustrative Synthesis: From (S)-Malic Acid

A representative synthesis of (S)- α -hydroxy- γ -butyrolactone begins with the readily available and chiral (S)-malic acid. The process involves the formation of an acid anhydride, followed by a selective reduction.

Experimental Protocol: Synthesis of (S)- α -Hydroxy- γ -butyrolactone

- **Anhydride Formation:** (S)-Malic acid is reacted with an acyl chloride (e.g., acetyl chloride) to form the corresponding cyclic anhydride. This step proceeds by nucleophilic acyl substitution, where the hydroxyl group of the malic acid attacks one of the carbonyl groups of the other carboxylic acid moiety after activation.
- **Selective Reduction:** The resulting anhydride is then reduced. A metal borohydride, such as sodium borohydride, in a suitable solvent like tetrahydrofuran (THF) and in the presence of a Lewis acid catalyst, can be employed for this reduction.[8] The Lewis acid activates the anhydride towards reduction. The hydride selectively attacks one of the carbonyl groups, which, after workup, leads to the formation of the lactone.
- **Acidic Workup and Cyclization:** The reaction mixture is treated with an acid, such as hydrochloric acid, to facilitate the hydrolysis of any remaining borate esters and to ensure the complete cyclization to the final lactone product.[8]
- **Purification:** The crude product is then purified, typically by vacuum distillation, to yield the pure α -hydroxy- γ -butyrolactone.

The causality behind this experimental design lies in the strategic use of a chiral starting material to impart stereochemistry to the final product and the selection of reagents that allow for the selective transformation of one carboxylic acid group into an alcohol while forming the lactone ring.

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Physicochemical Properties

The physical and chemical properties of α -hydroxy- γ -butyrolactone are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Molecular Formula	$C_4H_6O_3$	
Molecular Weight	102.09 g/mol	
Appearance	Viscous liquid	
Boiling Point	133 °C at 10 mmHg	
Density	1.309 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.468	
Solubility	Miscible with water	

Spectroscopic Characterization

The structural elucidation of α -hydroxy- γ -butyrolactone is confirmed through various spectroscopic techniques. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

1H NMR (Proton NMR): The proton NMR spectrum of α -hydroxy- γ -butyrolactone typically exhibits three main signals corresponding to the protons at the α , β , and γ positions of the lactone ring. The chemical shifts and multiplicities are influenced by the neighboring functional groups. The hydroxyl proton is often observed as a broad singlet, and its chemical shift can vary with concentration and solvent.[9]

^{13}C NMR (Carbon NMR): The carbon NMR spectrum shows four distinct signals, corresponding to the carbonyl carbon, the α -carbon bearing the hydroxyl group, and the β and γ carbons of

the lactone ring.[9][10][11]

Carbon Atom	Approximate Chemical Shift (ppm)
Carbonyl (C=O)	~175-180
α -Carbon (C-OH)	~70-75
γ -Carbon (C-O)	~65-70
β -Carbon	~25-30

Infrared (IR) Spectroscopy

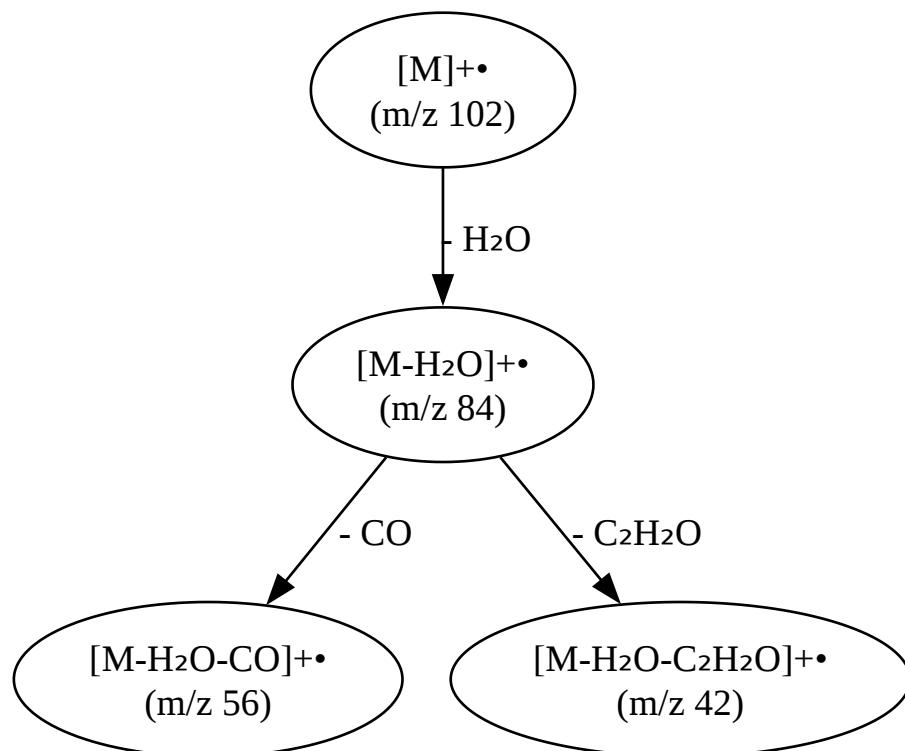
The IR spectrum of α -hydroxy- γ -butyrolactone is characterized by strong absorption bands corresponding to the hydroxyl and carbonyl functional groups.

Functional Group	Approximate Wavenumber (cm ⁻¹)	Description
O-H (hydroxyl)	3200-3600	Broad absorption due to hydrogen bonding
C=O (lactone carbonyl)	1750-1780	Strong, sharp absorption
C-O (ester)	1000-1300	Stretching vibrations

The presence of both a broad O-H stretch and a strong C=O stretch is a key diagnostic feature in the IR spectrum of this molecule.[8][12][13]

Mass Spectrometry (MS)

Under electron ionization (EI), α -hydroxy- γ -butyrolactone undergoes characteristic fragmentation. The molecular ion peak may be weak or absent. Common fragmentation pathways include the loss of a water molecule (M-18) from the molecular ion, followed by further fragmentation of the lactone ring.[14][15]



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Chemical Reactivity and Stability

The chemical reactivity of α -hydroxy- γ -butyrolactone is governed by the lactone and hydroxyl functional groups.

Lactone Ring Opening

Similar to other lactones, α -hydroxy- γ -butyrolactone is susceptible to hydrolysis under both acidic and basic conditions.

- **Basic Hydrolysis:** In the presence of a base, such as sodium hydroxide, the lactone ring is readily opened to form the corresponding carboxylate salt of α,γ -dihydroxybutyric acid.^[1] This reaction is generally irreversible.
- **Acidic Hydrolysis:** Under acidic conditions, the lactone exists in equilibrium with the open-chain α,γ -dihydroxybutyric acid.^[1] The position of the equilibrium is dependent on factors such as pH and temperature.

Reactions of the Hydroxyl Group

The α -hydroxyl group can undergo typical reactions of alcohols, such as:

- Esterification: Reaction with carboxylic acids or their derivatives to form esters.
- Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
- Oxidation: Oxidation of the secondary alcohol to a ketone, which would result in an α -keto- γ -butyrolactone.

Stability

α -Hydroxy- γ -butyrolactone is generally stable under neutral conditions. However, its stability is compromised at extreme pH values due to the potential for lactone hydrolysis. For long-term storage, it is advisable to keep it in a cool, dry place, protected from strong acids and bases.

Analytical Methodologies

The quantification of α -hydroxy- γ -butyrolactone is typically achieved using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like α -hydroxy- γ -butyrolactone.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: The sample containing α -hydroxy- γ -butyrolactone is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte.
- Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, the hydroxyl group can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

- **Injection:** A small volume of the prepared sample is injected into the GC.
- **Separation:** The separation is typically performed on a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A temperature gradient program is used to elute the compounds.
- **Detection:** The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[\[16\]](#)

High-Performance Liquid Chromatography (HPLC)

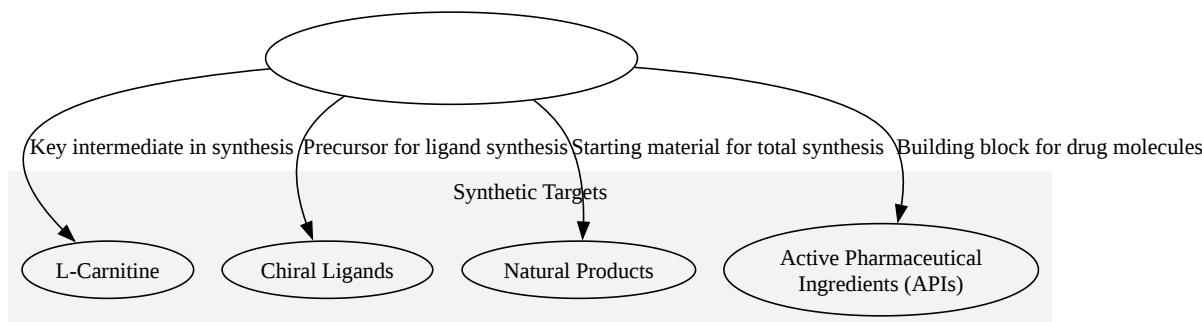
HPLC is well-suited for the analysis of less volatile or thermally labile compounds and can be used for the direct analysis of α -hydroxy- γ -butyrolactone without derivatization.

Experimental Protocol: HPLC Analysis

- **Sample Preparation:** The sample is dissolved in the mobile phase.
- **Separation:** A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
- **Detection:** Detection can be achieved using a UV detector (if the molecule has a chromophore or is derivatized with one) or, more universally, with a mass spectrometer (LC-MS) for high sensitivity and specificity.

Role in Asymmetric Synthesis

The primary value of α -hydroxy- γ -butyrolactone lies in its utility as a chiral building block. The enantiomerically pure forms are versatile starting materials for the synthesis of a wide range of complex molecules.



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As previously mentioned, a prominent example is the synthesis of L-carnitine from (S)- α -hydroxy- γ -butyrolactone.^{[2][5][7]} The synthesis involves the activation of the hydroxyl group, followed by nucleophilic substitution with trimethylamine.^[6] This transformation highlights the importance of α -hydroxy- γ -butyrolactone as a source of chirality in the synthesis of biologically important molecules.

Conclusion

α -Hydroxy- γ -butyrolactone is a fundamentally important chiral molecule with a rich chemistry that enables its use in a wide array of synthetic applications. A thorough understanding of its synthesis, physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these key chemical properties, offering valuable insights for scientists and professionals working with this versatile compound.

References

- γ -Butyrolactone. Wikipedia. [\[Link\]](#)
- LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION.
- Process for the preparation of L-carnitine.
- Process for the preparation of L-carnitine.
- Qualitative Analysis of Gamma-Bu. University of Central Florida. [\[Link\]](#)

- The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. *Journal of Forensic Sciences*. [\[Link\]](#)
- Expanded region Fourier transform infrared spectrum (1900–1300 cm⁻¹) of.... diethyl acetamidomalon
- ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000549).
- Synthetic routes to l-carnitine and l-gamma-amino-beta-hydroxybutyric acid from (S)-3-hydroxybutyrolactone by functional group priority switching. *Semantic Scholar*. [\[Link\]](#)
- ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0000549).
- Determination of gamma-butyrolactone (GBL). *Recent Advances in Doping Analysis*. [\[Link\]](#)
- Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. *ACS Chemical Biology*. [\[Link\]](#)
- A Review of the Pharmacological Activities and Recent Synthetic Advances of γ -Butyrolactones.
- Complete assignments of ¹H and ¹³C NMR spectral data for benzylidenebenzyl butyrolactone lignans. *PubMed*. [\[Link\]](#)
- Uses and production of chiral 3-hydroxy- γ -butyrolactones and structurally related chemicals.
- Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol
- Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. *PubMed*. [\[Link\]](#)
- A Highly Efficient Asymmetric Synthesis of Optically Active Alpha, Gamma-Substituted Gamma-Butyrolactones Using a Chiral Auxiliary Derived
- Identification and Quantitation of Gamma-Hydroxybutyrate (NaGHB) by Nuclear Magnetic Resonance Spectroscopy. *Journal of Forensic Sciences*. [\[Link\]](#)
- Gas-phase fragmentation of γ -lactone derivatives by electrospray ionization tandem mass spectrometry.
- Method for preparing alpha-methylene-beta-methyl-gamma-butyrolactone and 4-hydroxybutyric aldehyde as well as 2-hydroxa-3-methylene-4-methyltetrahydrofuran being valuable intermediates.
- γ -CROTONOLACTONE. *Organic Syntheses*. [\[Link\]](#)
- Development of a new reaction system for the synthesis of highly optically active alpha,gamma-substituted gamma-butyrolactones. *PubMed*. [\[Link\]](#)
- Butyrolactone. *NIST WebBook*. [\[Link\]](#)
- Preparation method for alpha-acetyl-gamma-butyrolactone.
- γ -Butyrolactone Synthesis from Allylic Alcohols Using the CO₂ Radical Anion.
- Preparation method of alpha-acetyl-gamma-butyrolactone.
- (PDF) GHB free acid: I. Solution formation studies and spectroscopic characterization by (HNMR)-H-1 and FT-IR.

- GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis. PubMed. [\[Link\]](#)

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Sources

- 1. γ -Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ -Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6342034B1 - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 6. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 7. Synthetic routes to L-carnitine and L-gamma-amino-beta-hydroxybutyric acid from (S)-3-hydroxybutyrolactone by functional group priority switching | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. ALPHA-HYDROXY-GAMMA-BUTYROLACTONE(19444-84-9) 13C NMR [m.chemicalbook.com]
- 11. hmdb.ca [hmdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]

- 16. dshs-koeln.de [dshs-koeln.de]
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